![molecular formula C34H66O6S3Sn B13766979 Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane CAS No. 67939-23-5](/img/structure/B13766979.png)
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane is an organotin compound with the molecular formula C34H66O6S3Sn and a molecular weight of 785.79 g/mol . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, along with three 2-[(2-ethyl-1-oxohexyl)oxy]ethylthio groups. It is used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane typically involves the reaction of butyltin trichloride with 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain a high-purity product.
Análisis De Reacciones Químicas
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane include other organotin compounds such as:
Butyltin tris(2-ethylhexanoate): Similar in structure but with different functional groups.
Monobutyltin trichloride: Contains a butyl group and three chlorine atoms attached to tin.
Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to tin.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67939-23-5 |
|---|---|
Fórmula molecular |
C34H66O6S3Sn |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
2-[butyl-bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
NDXASEYUWBMJMU-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)C(=O)OCCS[Sn](CCCC)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)


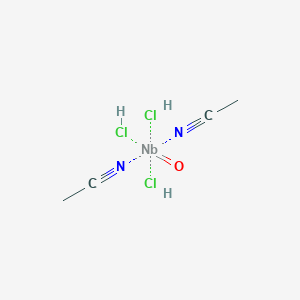
![Ledienosid [German]](/img/structure/B13766944.png)
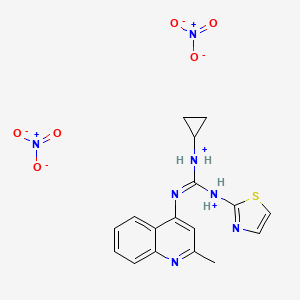
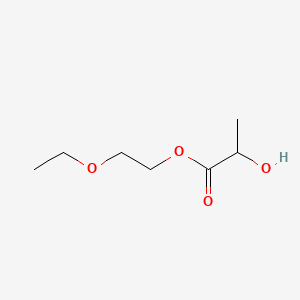
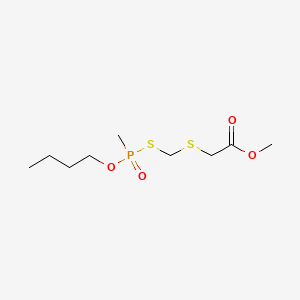

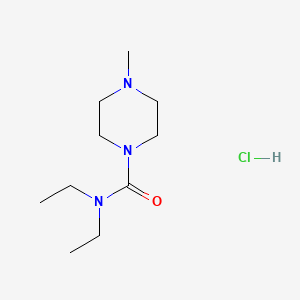
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)

